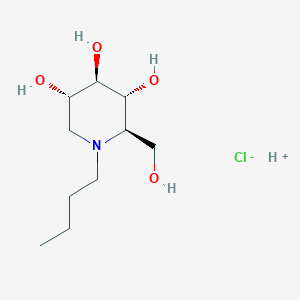
CID 21121
Vue d'ensemble
Description
CID 21121 is a useful research compound. Its molecular formula is C8H7NaO3 and its molecular weight is 174.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 21121 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 21121 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemically Induced Dimerization (CID) in Biological Systems : CID is a critical tool for studying biological processes, offering precise control over protein function with remarkable spatiotemporal resolution. This technique is pivotal in dissecting signal transductions and has expanded to explore membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Surface-Induced Dissociation (SID) vs. Collision-Induced Dissociation (CID) in Mass Spectrometry : Studies comparing SID and CID in mass spectrometry reveal that SID is more effective at dissociating protein complexes with less unfolding than CID. This difference is crucial for studying the quaternary structure of large noncovalent protein complexes (Zhou, Jones, & Wysocki, 2013).
Comparison of Source-Induced Dissociation (SID) and Collision-Induced Dissociation (CID) : The comparison between SID and CID in the analysis of chemical fragmentations of substances like drugs highlights the slight differences in fragmentation patterns, with each method having unique advantages (Lee & Choi, 2013).
Historical Perspective on CID : The development of CID over many decades has been central to the practice of mass spectrometry. This paper provides insight into the discovery and fundamental basis of CID (Cooks, 1995).
Tox21 and Chemical Hazard Characterization : The Tox21 collaboration aims to shift chemical hazard assessment away from traditional animal studies to target-specific, mechanism-based observations using in vitro assays. This approach is integral to understanding the toxicological impact of chemicals, including those that might be studied using CID techniques (Tice, Austin, Kavlock, & Bucher, 2013).
Engineered PROTAC-CID Systems for Gene Regulation : PROTAC-CID platforms have been developed for inducible gene regulation and gene editing, offering a new avenue for chemically inducible gene regulation in human cells and mice (Ma et al., 2023).
CID in Developmental Research : The use of CID in developmental research, particularly in predictive and explanatory studies, can help bridge gaps between research design and goals (Hamaker, Mulder, & van IJzendoorn, 2020).
CID in Water Use Efficiency and Productivity of Barley : Research on carbon isotope discrimination (CID) as a criterion for improving water use efficiency and productivity in barley highlights its potential in agricultural science (Anyia et al., 2007).
Propriétés
IUPAC Name |
sodium;4-methoxycarbonylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXGULMKCKJCC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21121 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





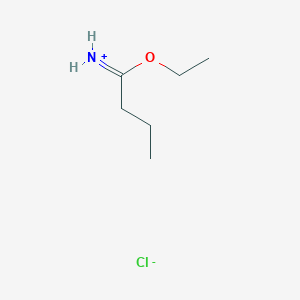

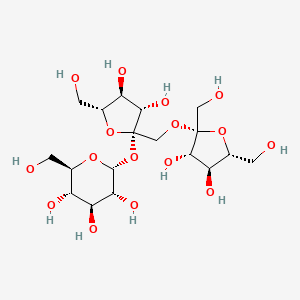

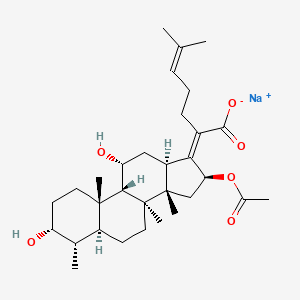
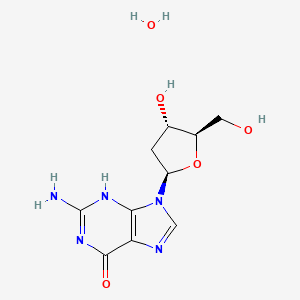
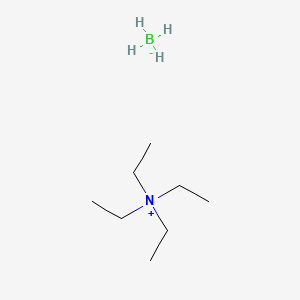



![azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B7803692.png)
